molecular formula C3H7NO5S B8525903 Acrylamide sulphate CAS No. 18185-97-2

Acrylamide sulphate

Cat. No. B8525903
M. Wt: 169.16 g/mol
InChI Key: SGLDQLCVBBVVAJ-UHFFFAOYSA-N
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Patent
US04950788

Procedure details

In Chemical Abstracts 91:158321U acetone cyanohydrin is reacted in aqueous solution with more than 1 mole sulphuric acid to form acrylamide sulphate in the presence of unreacted sulphuric acid, and further water is added and the mixture hydrolysed to form methacrylic acid. In Chemical Abstracts 83:44010W a similar process is described starting from methacrylonitrile, with the final product being subjected to phase separation and recycling of the small amount of distillate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
158321U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)(O)[C:3]#[N:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>O>[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[C:3]([NH2:4])(=[O:8])[CH:2]=[CH2:1].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
158321U
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C=C)(=O)N
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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